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molecular formula C17H26BNO4S B1457225 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide CAS No. 1092563-25-1

4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide

Cat. No. B1457225
M. Wt: 351.3 g/mol
InChI Key: PZWLWAYUUJLSJL-UHFFFAOYSA-N
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Patent
US09284311B2

Procedure details

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-thiomorpholine-1,1-dioxide (1.1 eq.) was added to a solution of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (4:1). K2CO3 (2 eq.) and PdCl2dppf (0.03 eq.) were added to the solution. The resulting mixture was then heated in an oil bath at 90° C. for 16 h under N2. Water was added and the solution was extracted with ethyl acetate. The organic layers were dried over anhydrous MgSO4 and evaporated in vacuo. The final compound was obtained after purification by flash chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:23]=[CH:22][C:12]([CH2:13][N:14]3[CH2:19][CH2:18][S:17](=[O:21])(=[O:20])[CH2:16][CH2:15]3)=[CH:11][CH:10]=2)O1.Br[C:26]1[N:31]2[N:32]=[C:33]([NH2:35])[N:34]=[C:30]2[CH:29]=[CH:28][CH:27]=1.C([O-])([O-])=O.[K+].[K+]>O>[O:21]=[S:17]1(=[O:20])[CH2:16][CH2:15][N:14]([CH2:13][C:12]2[CH:11]=[CH:10][C:9]([C:26]3[N:31]4[N:32]=[C:33]([NH2:35])[N:34]=[C:30]4[CH:29]=[CH:28][CH:27]=3)=[CH:23][CH:22]=2)[CH2:19][CH2:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(CN2CCS(CC2)(=O)=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)CC1=CC=C(C=C1)C1=CC=CC=2N1N=C(N2)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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